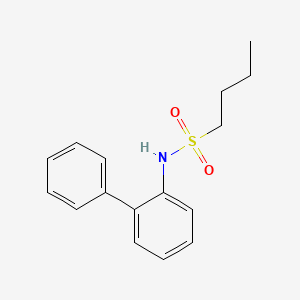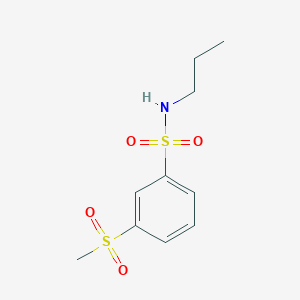
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-butenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-butenamide, also known as DHI-2BA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DHI-2BA is a derivative of isochroman, which is a bicyclic organic compound found in various natural products. The synthesis of DHI-2BA has been achieved through several methods, and its mechanism of action has been studied in detail.
作用机制
The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-butenamide involves the inhibition of various signaling pathways involved in inflammation and oxidative stress. This compound has been found to inhibit the activation of NF-κB, which plays a crucial role in the expression of pro-inflammatory cytokines. It also activates the Nrf2-ARE pathway, which is involved in the expression of antioxidant enzymes. This compound has also been found to inhibit the activation of MAPKs, which are involved in the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. It also reduces the expression of iNOS and COX-2, which are involved in the production of nitric oxide and prostaglandins, respectively. This compound has also been found to scavenge free radicals and protect neurons from oxidative stress-induced damage.
实验室实验的优点和局限性
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-butenamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit low toxicity. It also exhibits anti-inflammatory and antioxidant properties, making it a useful tool for studying inflammation and oxidative stress-related diseases. However, this compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.
未来方向
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-butenamide has potential therapeutic applications in various diseases, including neurodegenerative diseases, inflammatory diseases, and cancer. Future research should focus on optimizing the synthesis of this compound and improving its solubility and stability. Further studies are also needed to investigate the efficacy of this compound in animal models and clinical trials. Additionally, the potential side effects and drug interactions of this compound should be thoroughly investigated.
合成方法
The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-butenamide has been achieved through various methods. One of the most common methods involves the reaction of 3,4-dihydroisocoumarin with crotonic acid in the presence of a Lewis acid catalyst. Another method involves the reaction of 3,4-dihydroisocoumarin with crotonic acid in the presence of a base catalyst. The yield of this compound obtained through these methods ranges from 25-70%.
科学研究应用
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-butenamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation. This compound has also been found to scavenge free radicals and protect neurons from oxidative stress-induced damage.
属性
IUPAC Name |
(E)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-5-14(16)15-10-13-12-7-4-3-6-11(12)8-9-17-13/h2-7,13H,8-10H2,1H3,(H,15,16)/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPANOHQXUHKKX-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCC1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5329401.png)
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5329403.png)


![4,6-dimethyl-3-[2-methyl-3-(3,4,5-trimethoxyphenyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5329417.png)
![3-(benzylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329425.png)
![3-(1H-pyrazol-5-yl)-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]carbonyl}piperidine](/img/structure/B5329431.png)
![3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5329435.png)
![(3R*,3aR*,7aR*)-1-(cyclopropylacetyl)-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5329439.png)
![N-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)pyrrolidin-3-yl]methyl}propane-1-sulfonamide](/img/structure/B5329440.png)

![2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine](/img/structure/B5329478.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B5329490.png)
![5-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5329514.png)